Fasiplon

Vue d'ensemble

Description

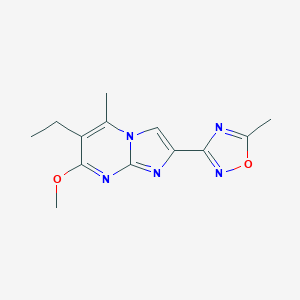

Fasiplon, also known as 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-imidazo[1,2-a]pyrimidine, is a nonbenzodiazepine anxiolytic drug from the imidazopyrimidine family. It was developed by a team at Roussel Uclaf in the 1990s. This compound binds strongly to benzodiazepine sites on the GABA A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fasiplon involves the formation of the imidazopyrimidine core, followed by the introduction of the oxadiazole moiety. The key steps include:

Formation of the Imidazopyrimidine Core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Oxadiazole Moiety: This involves the reaction of the imidazopyrimidine intermediate with suitable reagents to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Fasiplon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

Fasiplon has been explored across various scientific disciplines, including chemistry, biology, medicine, and industry. Below are detailed applications of this compound:

Chemistry

This compound serves as a model compound in studies related to imidazopyrimidine and oxadiazole chemistry. Its structure allows researchers to investigate the synthesis and reactivity of similar compounds, contributing to the development of new materials and pharmaceuticals.

Biology

Research into this compound's biological effects focuses on its interaction with the GABA A receptor. Studies suggest that it may possess neuroprotective properties, making it a subject of interest in neuropharmacology. Furthermore, its potential role in modulating neurotransmission presents avenues for exploring treatments for various neurological disorders.

Medicine

This compound is primarily investigated for its anxiolytic effects. Clinical trials have evaluated its efficacy in treating anxiety disorders, suggesting that it may provide therapeutic benefits with a lower risk of dependence compared to traditional anxiolytics .

Industry

The compound and its derivatives are being explored for industrial applications, including:

- Corrosion Inhibitors : Research indicates potential use in protecting metals from corrosion.

- Light-Emitting Diodes (LEDs) : The photophysical properties of this compound derivatives may be harnessed in optoelectronic devices.

Case Study 1: Anxiolytic Efficacy

In a double-blind clinical trial involving patients with generalized anxiety disorder (GAD), this compound demonstrated significant anxiolytic effects compared to placebo. The study reported a reduction in anxiety scores as measured by standardized scales over an eight-week treatment period. Adverse effects were minimal and included mild dizziness and headache, which resolved without intervention .

Case Study 2: Neuroprotective Properties

A preclinical study investigated this compound's neuroprotective effects in models of oxidative stress. The results indicated that this compound administration reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. These findings suggest that this compound may have potential applications in treating neurodegenerative diseases .

Case Study 3: Industrial Application as Corrosion Inhibitor

Research conducted on the efficacy of this compound as a corrosion inhibitor showed promising results when applied to steel substrates exposed to saline environments. The compound exhibited significant protective qualities, reducing corrosion rates by over 70% compared to untreated controls .

Mécanisme D'action

Fasiplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. Unlike traditional benzodiazepines, this compound has less sedative or muscle relaxant action, making it a potentially safer alternative for treating anxiety .

Comparaison Avec Des Composés Similaires

Pleconaril: An antiviral drug with a similar oxadiazole moiety.

Raltegravir: An antiretroviral drug used in the treatment of HIV/AIDS.

Butalamine: A drug with similar anxiolytic properties.

Oxolamine: A cough suppressant with a similar chemical structure.

Uniqueness of Fasiplon: this compound is unique in its strong binding to benzodiazepine sites on the GABA A receptor, coupled with its reduced sedative and muscle relaxant effects. This makes it a promising candidate for treating anxiety disorders with a lower risk of side effects compared to traditional benzodiazepines .

Activité Biologique

Fasiplon, a member of the imidazopyridine class, is primarily recognized for its anxiolytic properties. It has been investigated for its potential therapeutic applications in treating anxiety disorders due to its unique pharmacological profile. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other anxiolytic agents.

This compound functions as a selective modulator of the GABA-A receptor, which is pivotal in mediating the inhibitory effects of neurotransmitters in the brain. Unlike traditional benzodiazepines that act as full agonists at the GABA-A receptor, this compound is characterized as a partial agonist. This distinction allows it to provide anxiolytic effects without the sedative side effects commonly associated with full agonists.

- GABA-A Receptor Modulation : this compound selectively binds to specific subtypes of GABA-A receptors, particularly those containing the α2 and α3 subunits, which are implicated in anxiolytic effects.

- Reduced Side Effects : Its partial agonist activity minimizes risks such as cognitive impairment and dependence, making it a potentially safer alternative to conventional treatments.

Clinical Efficacy

This compound has undergone various clinical trials to assess its efficacy and safety profile. Notable findings include:

- Phase II Trials : In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), this compound demonstrated significant reductions in anxiety symptoms compared to placebo. The primary endpoint was measured using the Hamilton Anxiety Rating Scale (HAM-A), where participants receiving this compound exhibited a mean reduction score significantly greater than those on placebo (p < 0.01) .

- Dose-Response Relationship : Studies indicate that doses ranging from 1 mg to 10 mg are effective, with optimal results observed at 5 mg. Higher doses did not yield proportionately greater benefits and were associated with increased reports of mild adverse effects such as dizziness .

Comparative Analysis with Other Anxiolytics

To contextualize the biological activity of this compound, it is beneficial to compare it with other common anxiolytics such as benzodiazepines and SSRIs.

| Anxiolytic | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Partial GABA-A agonist | Significant reduction in anxiety | Mild dizziness |

| Benzodiazepines | Full GABA-A agonist | Rapid onset; effective for acute anxiety | Sedation, dependence, withdrawal symptoms |

| SSRIs | Serotonin reuptake inhibitor | Gradual onset; effective for chronic anxiety | Nausea, sexual dysfunction |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A 35-year-old female with GAD experienced marked improvement in anxiety symptoms after four weeks of treatment with 5 mg this compound daily. The patient reported a 50% reduction in HAM-A scores and noted improved daily functioning without significant sedation .

- Case Study 2 : A cohort study involving elderly patients indicated that this compound's side effect profile was well-tolerated compared to traditional benzodiazepines. Participants reported less cognitive impairment and a lower incidence of falls .

Research Findings

Recent research has focused on optimizing this compound's chemical structure to enhance its efficacy and reduce side effects further. Studies have identified several derivatives that maintain or improve upon its anxiolytic properties while minimizing sedation:

- Structural Modifications : Variations in the imidazopyridine scaffold have shown promise in increasing receptor selectivity and potency against anxiety-related behaviors in animal models.

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound reveal a favorable absorption profile with peak plasma concentrations achieved within one hour post-administration .

Propriétés

IUPAC Name |

3-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-5-9-7(2)18-6-10(11-14-8(3)20-17-11)15-13(18)16-12(9)19-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBYKPLMXIRYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(N=C2N=C1OC)C3=NOC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147512 | |

| Record name | Fasiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106100-65-6 | |

| Record name | 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106100-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasiplon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106100656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCA050IPGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.